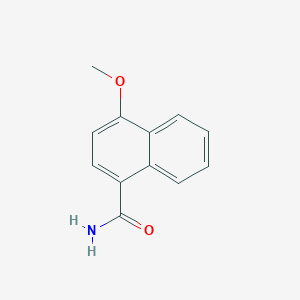
2-Chloro-7-methylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-methylnaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are widely used in various fields, including medicine, agriculture, and industry
Méthodes De Préparation
The synthesis of 2-Chloro-7-methylnaphthalene-1,4-dione typically involves the chlorination of 7-methylnaphthalene-1,4-dione. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the naphthalene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-7-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-7-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research has investigated its role in developing new therapeutic agents, particularly in oncology.
Industry: It is used in the production of dyes and pigments due to its stable quinone structure.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-methylnaphthalene-1,4-dione involves its interaction with cellular components. It can inhibit enzymes such as topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, ultimately causing cell death. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that further contribute to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
2-Chloro-7-methylnaphthalene-1,4-dione can be compared with other naphthoquinone derivatives such as:
Menadione (2-methyl-1,4-naphthoquinone):
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): This compound has hydroxyl groups that provide additional coordination sites for metal ions, making it useful in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
87170-61-4 |
|---|---|
Formule moléculaire |
C11H7ClO2 |
Poids moléculaire |
206.62 g/mol |
Nom IUPAC |
2-chloro-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO2/c1-6-2-3-7-8(4-6)11(14)9(12)5-10(7)13/h2-5H,1H3 |
Clé InChI |
YGLUWGGETBTCQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C=C(C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



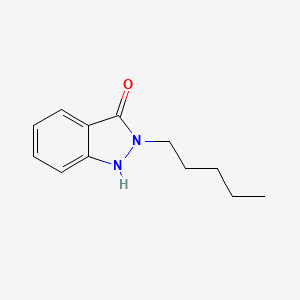
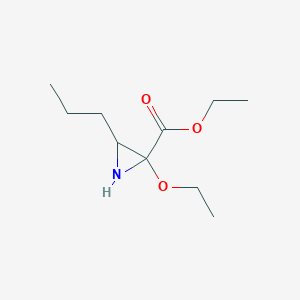

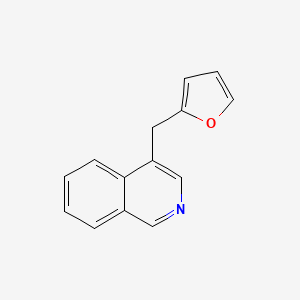

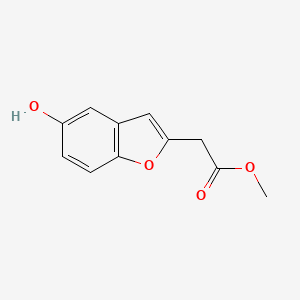
![5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11896168.png)

![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)


![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)
